n',n'-Diphenylacetohydrazide
Overview
Description
N’,n’-Diphenylacetohydrazide is a chemical compound with the molecular formula C14H14N2O . It has a molecular weight of 226.28 . The IUPAC name for this compound is 2,2-diphenylacetohydrazide .
Molecular Structure Analysis
The InChI code for n’,n’-Diphenylacetohydrazide is 1S/C14H14N2O/c15-16-14(17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds .Physical And Chemical Properties Analysis
N’,n’-Diphenylacetohydrazide is a solid at room temperature . Its physical and chemical properties would be influenced by its molecular structure and the nature of its constituent atoms .Scientific Research Applications
Synthesis and Chemical Applications
Novel Diphenylacetyl-Aroylthioureas Synthesis : Utilizing n,n'-Diphenylacetohydrazide in synthesizing new compounds, Yan-ping (2009) explored its application in creating N-(2-hydroxy-2,2-diphenylacetyl)-N'-aroylthioureas via reactions with aroyl isothiocyanates under ultrasonic radiation and conventional heating. This indicates its utility in novel compound synthesis (Li Yan-ping, 2009).
Antimycobacterial Compounds : Güzel, Ilhan, and Salman (2006) demonstrated the conversion of 2-hydroxy-2,2-diphenylacetohydrazide into antimycobacterial agents against M. tuberculosis, showcasing its potential in developing treatments for bacterial infections (Özlen Güzel, E. Ilhan, A. Salman, 2006).
Biological and Medicinal Research
Anticancer Activity : Research by Doğan et al. (2018) revealed the significant anticancer properties of compounds derived from 2-hydroxy-2,2-diphenylacetohydrazide, especially against MCF-7 and PC-3 cancer cell lines, underscoring its importance in cancer research (İ. Doğan et al., 2018).
Anticonvulsant Properties : Kulandasamy, Adhikari, and Stables (2009) synthesized new bishydrazones derived from 3,4-dipropyloxythiophene, indicating the potential anticonvulsant applications of such compounds, which might include diphenylacetohydrazide derivatives (Ravi Kulandasamy, A. V. Adhikari, J. Stables, 2009).
Environmental and Ecological Impact
- Environmental Relevance of Derivatives : Drzyzga (2003) discussed the environmental significance of diphenylamine and its derivatives, including diphenylacetohydrazide, noting their widespread use and potential environmental hazards, which could be relevant for environmental risk assessments (O. Drzyzga, 2003).
properties
IUPAC Name |
N',N'-diphenylacetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-12(17)15-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEUUDOEDQCJGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977882 | |
Record name | N,N-Diphenylethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n',n'-Diphenylacetohydrazide | |
CAS RN |
6233-05-2 | |
Record name | NSC45052 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45052 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Diphenylethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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